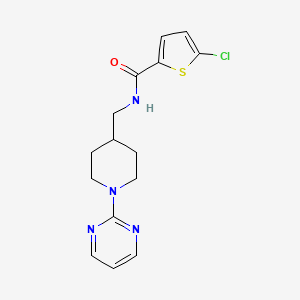

5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

説明

5-Chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core substituted with a chlorine atom at the 5-position and a pyrimidinyl-piperidine moiety at the N-terminus. This structure combines aromatic, hydrogen-bonding, and lipophilic elements, making it a candidate for diverse biological interactions, particularly in kinase inhibition or receptor modulation .

特性

IUPAC Name |

5-chloro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4OS/c16-13-3-2-12(22-13)14(21)19-10-11-4-8-20(9-5-11)15-17-6-1-7-18-15/h1-3,6-7,11H,4-5,8-10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKRICPPDFPUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological applications, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a carboxamide group and a piperidine-pyrimidine moiety. The synthesis typically involves multiple steps, including:

- Formation of the Thiophene Core : The thiophene ring is synthesized through sulfonation reactions.

- Piperidine and Pyrimidine Integration : The piperidine derivative is introduced via nucleophilic substitution, often requiring specific reagents to facilitate the reaction.

The overall synthetic route can be summarized as follows:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Sulfonation | Chlorosulfonic acid |

| 2 | Nucleophilic substitution | Piperidine derivatives |

| 3 | Carboxamide formation | Appropriate amides |

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. Notably, it has been identified as an inhibitor of mitochondrial complex I, disrupting cellular respiration and energy metabolism in target organisms, which is particularly relevant in antifungal applications.

Pharmacological Applications

The compound exhibits a variety of pharmacological properties:

- Antibacterial Activity : Studies have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus.

- Anticancer Properties : Research indicates potential in cancer chemotherapy, targeting specific pathways involved in tumor growth .

- Enzyme Inhibition : It has demonstrated inhibition of key enzymes such as acetylcholinesterase (AChE), which is significant for neuroprotective strategies .

Antibacterial Studies

A study evaluating the antibacterial properties of related compounds found that derivatives containing the piperidine nucleus exhibited notable activity against Salmonella Typhi and Pseudomonas aeruginosa, suggesting a promising avenue for developing new antibiotics .

Anticancer Research

In vitro studies have indicated that compounds similar to this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .

類似化合物との比較

Rivaroxaban (BAY59-7939)

Structure: Rivaroxaban (5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide) shares the 5-chloro-thiophene-2-carboxamide backbone but incorporates an oxazolidinone ring and a morpholinone group instead of the pyrimidinyl-piperidine moiety . Functional Differences:

- Target Specificity: Rivaroxaban is a direct Factor Xa inhibitor, with the morpholinone and oxazolidinone groups critical for binding to the enzyme’s active site . The pyrimidinyl-piperidine in the target compound likely directs it toward distinct targets, such as kinases or GPCRs.

- Pharmacokinetics: Rivaroxaban’s oxazolidinone enhances oral bioavailability (66% in humans), whereas the target compound’s pyrimidinyl-piperidine may reduce solubility, necessitating formulation optimization .

Table 1: Key Structural and Functional Differences

5-Chloro-N-((1-(Dimethylsulfamoyl)Piperidin-4-yl)Methyl)Thiophene-2-Carboxamide

Structure : This analog replaces the pyrimidinyl group with a dimethylsulfamoyl substituent on the piperidine ring .

Functional Differences :

Thiophene Fentanyl Analogs

Structure : N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (thiophene fentanyl) shares the thiophene-carboxamide and piperidine components but substitutes pyrimidinyl with phenylethyl .

Functional Differences :

- Pharmacology: Thiophene fentanyl acts as a µ-opioid receptor agonist, whereas the pyrimidinyl-piperidine in the target compound may confer selectivity for non-opioid targets, such as adenosine receptors or ion channels .

- Lipophilicity : The phenylethyl group increases logP (~3.5), enhancing blood-brain barrier penetration, while the pyrimidinyl group reduces logP (~2.8), favoring peripheral activity .

Pyrimidine-Thiophene Carboxamides in Kinase Inhibition

Examples :

Comparison :

- Structural Similarities : All compounds utilize aromatic carboxamide cores with pyrimidine or piperidine extensions.

- Functional Insights : Dasatinib’s pyrimidine and piperazine groups enable dual Src/Abl kinase inhibition, suggesting that the target compound’s pyrimidinyl-piperidine could similarly engage ATP-binding pockets in kinases .

Physicochemical Data :

- Solubility : Predicted low aqueous solubility (logS ~-4.5) due to the pyrimidinyl-piperidine’s hydrophobicity.

- Stability : The carboxamide and pyrimidine groups may confer stability under physiological pH (6–8), but susceptibility to hepatic CYP3A4 metabolism is probable .

Q & A

Q. Critical Parameters :

- Solvent choice (polar aprotic solvents like DMF enhance reactivity).

- Temperature control (0–25°C during coupling to prevent side reactions).

Basic: How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

Methodological Answer:

Structural confirmation requires a combination of:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies proton environments (e.g., piperidine CH₂ at δ 2.5–3.5 ppm, pyrimidine aromatic protons at δ 8.5–9.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the piperidine and thiophene regions.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 379.08 for C₁₆H₁₈ClN₄OS) .

- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and thiophene C-Cl (~550 cm⁻¹) .

Advanced: How can researchers resolve low yields during the amide coupling step?

Methodological Answer:

Low yields (<40%) in amide bond formation often arise from:

- Steric Hindrance : The bulky piperidine-pyrimidine group impedes nucleophilic attack. Mitigate by:

- Using coupling agents like PyBOP or HATU, which enhance reactivity .

- Pre-activating the carboxylic acid with CDI (1,1′-carbonyldiimidazole) before adding the amine .

- Moisture Sensitivity : Ensure anhydrous conditions via molecular sieves or inert gas purging .

- Alternative Solvents : Replace DMF with THF or acetonitrile to reduce viscosity and improve mixing .

Validation : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) or LC-MS .

Basic: What preliminary biological assays are recommended to evaluate this compound’s activity?

Methodological Answer:

Initial screening should prioritize:

- Kinase Inhibition Assays : Test against serine/threonine kinases (e.g., PIM1, AKT) due to the pyrimidine moiety’s ATP-binding affinity. Use fluorescence polarization (FP) or TR-FRET assays .

- Antimicrobial Screening : Assess against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values). The 5-chlorothiophene group is linked to membrane disruption .

- Cytotoxicity Profiling : Use MTT assays on HEK293 or HepG2 cells to establish IC₅₀ values .

Advanced: How to analyze conflicting bioactivity data between in vitro and cell-based assays?

Methodological Answer:

Discrepancies (e.g., strong in vitro kinase inhibition but weak cellular activity) may stem from:

- Poor Solubility : Measure solubility in assay buffers (DMSO stock vs. aqueous media). Adjust using cyclodextrins or PEG-based solubilizers .

- Off-Target Effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify non-specific binding .

- Metabolic Instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to assess CYP-mediated degradation. Introduce electron-withdrawing groups (e.g., -CF₃) to improve stability .

Case Study : Rivaroxaban analogs (e.g., BAY 59-7939) showed improved Factor Xa inhibition after optimizing the piperidine substituents for metabolic resistance .

Advanced: What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonds between the carboxamide and catalytic lysine residues .

- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and Hammett constants. Train on datasets of thiophene-carboxamide derivatives .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the piperidine-pyrimidine group in binding pockets .

Validation : Cross-check docking poses with crystallographic data (if available) or mutagenesis studies .

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

- Crude Purification : Silica gel chromatography (gradient: 20–50% EtOAc in hexane) to remove unreacted starting materials.

- Final Polishing : Recrystallize from ethanol/water (7:3) to achieve >95% purity. Monitor by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

- Chiral Separation : If stereoisomers form during synthesis, use chiral HPLC (Chiralpak AD-H column) with heptane/ethanol mobile phase .

Advanced: How to address batch-to-batch variability in crystallinity?

Methodological Answer:

Polymorphism issues can be mitigated by:

- Controlled Crystallization : Seed with pre-characterized crystals and maintain a cooling rate of 0.5°C/min .

- Solvent Screening : Test anti-solvents (e.g., MTBE, cyclohexane) to favor the desired polymorph.

- PXRD Analysis : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 17.8°) to confirm consistency .

Example : Patent US20180002345 highlights annealing at 80°C for 12 hours to stabilize Form I crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。